4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The sulfonamide group is then introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, such as protein kinases and topoisomerases . These interactions can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide: Lacks the 4-bromo substituent.
4-bromo-N-(1H-benzimidazol-5-yl)benzenesulfonamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide: Contains different substituents on the benzimidazole ring.
Uniqueness
The presence of both the 4-bromo and cyclopropyl groups in 4-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide makes it unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14BrN3O2S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-bromo-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14BrN3O2S/c17-11-3-6-13(7-4-11)23(21,22)20-12-5-8-14-15(9-12)19-16(18-14)10-1-2-10/h3-10,20H,1-2H2,(H,18,19) |
InChI Key |
YEHHLMTZYYPPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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